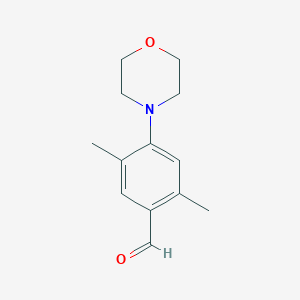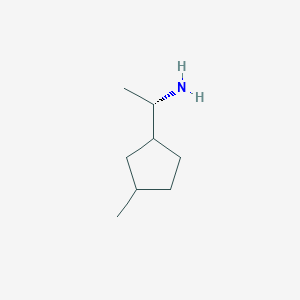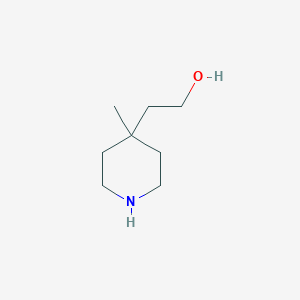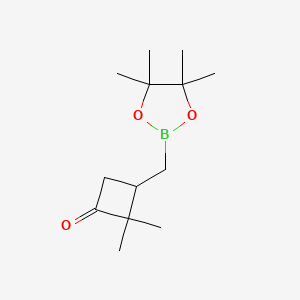
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the isopropylamino and butanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent steps include the alkylation or acylation reactions to introduce the isopropylamino and butanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the isopropylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The isopropylamino group may enhance binding affinity or selectivity, while the butanoic acid moiety can participate in additional interactions, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
4-(1h-Imidazol-1-yl)benzoic acid: Shares the imidazole ring but differs in the presence of a benzoic acid group instead of the isopropylamino and butanoic acid groups.
2-(1h-Imidazol-1-yl)ethanol: Contains an imidazole ring and an ethanol group, lacking the isopropylamino and butanoic acid functionalities.
1-(1h-Imidazol-1-yl)-3-(dimethylamino)propan-2-ol: Features an imidazole ring and a dimethylamino group, with a different overall structure.
Uniqueness
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isopropylamino and butanoic acid groups, along with the imidazole ring, allows for versatile interactions and applications that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16)4-6-14-7-5-12-8-14/h5,7-9,13H,4,6H2,1-3H3,(H,15,16) |
Clave InChI |
LRSDZKYQRCTXPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)(CCN1C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


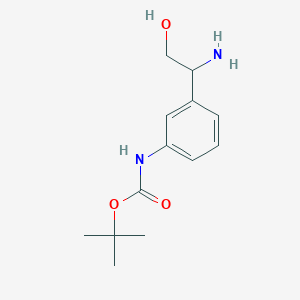

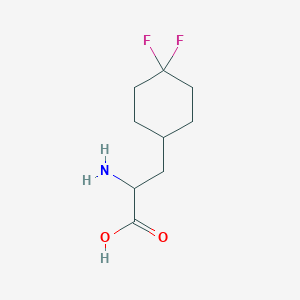
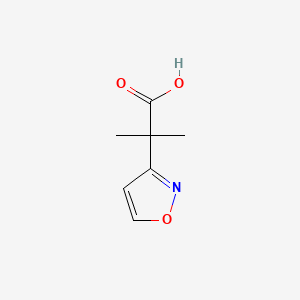
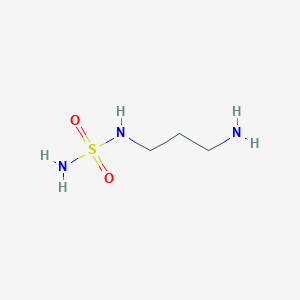
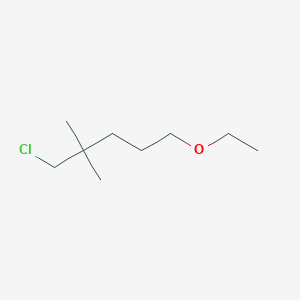
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
